Cas no 2248406-71-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2248406-71-3
- EN300-6519506
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylate
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- Inchi: 1S/C18H9FN2O5/c19-9-5-6-10-13(8-15(22)20-14(10)7-9)18(25)26-21-16(23)11-3-1-2-4-12(11)17(21)24/h1-8H,(H,20,22)
- InChI Key: MJYVMLJTJDTKSD-UHFFFAOYSA-N
- SMILES: FC1C=CC2=C(C=1)NC(C=C2C(=O)ON1C(C2C=CC=CC=2C1=O)=O)=O
Computed Properties
- Exact Mass: 352.04954955g/mol
- Monoisotopic Mass: 352.04954955g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 3
- Complexity: 682
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 92.8Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6519506-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylate |
2248406-71-3 | 95.0% | 1.0g |
$0.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylate Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylate
Recent Advances in the Study of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylate (CAS: 2248406-71-3)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylate (CAS: 2248406-71-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique quinoline and isoindole moieties, exhibits promising pharmacological properties, particularly in the context of antimicrobial and anticancer applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its therapeutic potential in preclinical models.
One of the key findings from recent research is the compound's potent inhibitory activity against bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. Structural-activity relationship (SAR) studies have demonstrated that the 7-fluoro substitution on the quinoline ring enhances binding affinity to these targets, while the isoindole moiety contributes to improved metabolic stability. These insights have paved the way for the development of novel derivatives with enhanced efficacy and reduced toxicity profiles.
In addition to its antimicrobial properties, 2248406-71-3 has shown remarkable potential as an anticancer agent. Recent in vitro and in vivo studies have revealed its ability to induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy. The compound's mechanism of action appears to involve the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR cascade, which is frequently dysregulated in cancer. Researchers are now exploring combination therapies involving 2248406-71-3 to overcome drug resistance and improve treatment outcomes.
From a synthetic chemistry perspective, recent advancements have streamlined the production of 2248406-71-3, making it more accessible for further research. Novel catalytic methods and green chemistry approaches have been employed to reduce the number of synthetic steps and minimize environmental impact. These improvements are critical for scaling up production and facilitating future clinical trials.
Despite these promising developments, challenges remain. The compound's pharmacokinetic properties, such as bioavailability and tissue distribution, require further optimization. Additionally, comprehensive toxicology studies are needed to ensure its safety profile meets regulatory standards. Collaborative efforts between academia and industry are essential to address these hurdles and accelerate the translation of 2248406-71-3 from bench to bedside.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylate represents a versatile and promising candidate in the realm of chemical biology and drug discovery. Its dual antimicrobial and anticancer activities, coupled with recent synthetic advancements, position it as a valuable tool for addressing unmet medical needs. Future research should focus on refining its pharmacological properties and exploring its therapeutic potential in diverse disease models.
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